Product packaging for Chlorodifluoroacetyl fluoride(Cat. No.:CAS No. 354-27-8)

Chlorodifluoroacetyl fluoride

Cat. No.: B1596165
CAS No.: 354-27-8
M. Wt: 132.47 g/mol
InChI Key: GLIRIYXDZMHXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview and Significance in Fluorine Chemistry

Chlorodifluoroacetyl fluoride (B91410), with the molecular formula C₂ClF₃O, is a perhalogenated acid fluoride that holds a significant position in the field of organofluorine chemistry. smolecule.comnih.gov It is structurally composed of a central carbonyl carbon bonded to a fluorine atom and a difluorochloromethyl group (CF₂Cl). smolecule.com The carbonyl carbon exhibits a trigonal planar geometry, while the carbon atom with the chlorine and two fluorine substituents has a tetrahedral geometry. smolecule.com

The scientific interest in chlorodifluoroacetyl fluoride stems from the unique properties conferred by its halogen atoms. The high electronegativity of the fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive and a potent acylating agent. smolecule.com This reactivity is crucial for various organic syntheses. Common methods for its synthesis include the direct fluorination of chlorodifluoroacetyl chloride using hydrogen fluoride. smolecule.comgoogle.com Alternative approaches involve gas-phase thermal reactions or hydrofluorination processes where it may be formed as a byproduct. smolecule.com

In academic and industrial research, this compound is valued for several key reasons:

Fluorinating Agent : It serves as an effective agent for introducing fluorine into organic molecules, a critical step in the development of many pharmaceuticals and agrochemicals. smolecule.comguidechem.com

Synthetic Intermediate : It is a valuable precursor for creating more complex fluorinated molecules, such as chlorodifluoroketones, esters, and amides, which are important building blocks in medicinal chemistry and materials science. smolecule.com

Research Tool : The compound is utilized in laboratory settings to investigate reaction mechanisms involving fluorinated species and to study electrophilic reactions and nucleophilic attack pathways. smolecule.com

The strong carbon-fluorine bond (with an average bond energy around 480 kJ/mol) provides notable stability to the molecule, including resistance to thermal degradation and hydrolysis, which is an advantage in multi-step synthetic processes. smolecule.comwikipedia.org

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂ClF₃O nih.gov
Molecular Weight132.47 g/mol nih.gov
Density1.532 g/cm³ guidechem.comlookchem.com
Boiling Point64.3°C at 760 mmHg guidechem.comlookchem.com
Vapor Pressure165 mmHg at 25°C lookchem.com
Refractive Index1.309 smolecule.comguidechem.com
Exact Mass131.9589768 Da nih.govlookchem.com
CAS Number354-27-8 nih.gov

Historical Context of Related Perhalogenated Acid Fluorides Research

The study of perhalogenated compounds, particularly acid fluorides, is a specialized area within the broader history of organofluorine chemistry. Research into fluorine-containing organic compounds gained significant momentum in the mid-20th century as their unique and often extreme properties became apparent. wikipedia.org Carboxylic acid fluorides, in particular, were identified early on as valuable and highly reactive intermediates in chemical synthesis. googleapis.com

The development of methods to produce these compounds was a key focus. An important historical milestone in the synthesis of perhalogenated acid fluorides is documented in patent literature. For instance, German patent DE-OS 28 23 969, filed in the late 1970s, discloses the preparation of fluorocarbonyl compounds from their corresponding chlorocarbonyl precursors. google.comgoogleapis.com This patent specifically mentions the synthesis of this compound from chlorodifluoroacetyl chloride using hydrogen fluoride (HF) adducts of organic nitrogen bases as the fluorinating agents. google.comgoogleapis.com

This method highlights a significant challenge and area of innovation in the field: the controlled exchange of chlorine for fluorine. The process involves reacting acid chlorides with hydrogen fluoride adducts of substances like ammonium (B1175870) fluoride or amine hydrofluorides, which can function either as a catalyst or as the fluorinating agent itself. google.com Subsequent research focused on improving these fluorination processes, for example, by devising methods that did not require an additional base to bind the HF. googleapis.com The ability to regenerate the HF adduct after it becomes depleted in the reaction was another important advancement, allowing for more efficient and continuous production processes. googleapis.com This historical work laid the foundation for the synthesis of a wide range of acid fluorides, enabling their broader use in academic research and industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2ClF3O B1596165 Chlorodifluoroacetyl fluoride CAS No. 354-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2,2-difluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF3O/c3-2(5,6)1(4)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIRIYXDZMHXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059865
Record name Acetyl fluoride, chlorodifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-27-8
Record name 2-Chloro-2,2-difluoroacetyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl fluoride, 2-chloro-2,2-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl fluoride, 2-chloro-2,2-difluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetyl fluoride, chlorodifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodifluoroacetyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Chlorodifluoroacetyl Fluoride

Catalytic Fluorination Reactions

Catalytic fluorination represents a cornerstone of modern organofluorine chemistry, providing efficient and selective methods for the introduction of fluorine atoms. For the synthesis of chlorodifluoroacetyl fluoride (B91410), several advanced catalytic strategies have been developed.

HF Adducts as Fluorination Agents and Catalysts

The synthesis of chlorodifluoroacetyl fluoride can be effectively achieved through the reaction of chlorodifluoroacetyl chloride with hydrogen fluoride (HF) adducts of organic nitrogen bases. googleapis.comgoogle.com These adducts can function as both the fluorinating agent and the catalyst in the reaction. googleapis.comgoogle.com

The process involves contacting an acid chloride, such as chlorodifluoroacetyl chloride, with HF adducts of hydrofluorides of organic nitrogen bases or ammonium (B1175870) fluoride. google.com A key advantage of this method is that it can be performed without the addition of a separate base or solvent to bind the resulting hydrogen chloride (HCl), simplifying the work-up process. google.com The hydrogen chloride that is released can be vented from the reactor. google.com

Commonly used nitrogen bases to form these low-melting, thermally stable HF adducts include primary, secondary, and tertiary amines with up to 15 carbon atoms, as well as various heterocyclic amines like pyridine (B92270) and piperidine. google.com For instance, tributylamine.2.6HF has been used to convert chlorodifluoroacetyl chloride to this compound. google.com The reaction proceeds in the liquid phase at temperatures ranging from ambient (approximately 20°C) to 150°C. google.com

When the HF adduct acts as a catalyst, hydrogen fluoride is also introduced into the reaction as the primary fluorinating agent. google.com In this catalytic cycle, the spent HF adduct can be regenerated by treatment with fresh HF, which allows for a continuous production process. googleapis.comgoogle.com

Table 1: Example of this compound Synthesis using an HF Adduct

Reactant 1 Reactant 2 Product Catalyst/Agent

This table illustrates a specific example of the synthesis as described in patent literature. google.com

Onium Salts of Nitrogen in Fluorine-Chlorine Exchange

The use of onium salts of nitrogen, specifically their hydrogen fluoride adducts, is a pivotal methodology for facilitating fluorine-chlorine exchange in the synthesis of acyl fluorides. google.com These onium-HF adducts serve as effective catalysts for the conversion of C(O)Cl groups to C(O)F groups. google.com The catalyst is formed from organic nitrogen bases and hydrogen fluoride, creating salts that are liquid at room temperature or have low melting points. google.com

In this process, the hydrofluoride adduct of the nitrogen base functions as a catalyst rather than a stoichiometric reactant. googleapis.com This catalytic role makes a continuous process viable for the first time, distinguishing it from prior art where amine hydrochlorides were generated as waste products. googleapis.com The reaction to produce this compound from its corresponding chloride is an example of this catalytic exchange. google.com The onium salt facilitates the transfer of fluoride from HF to the acyl chloride, with the concomitant release of HCl. google.com The efficiency of HCl release can be influenced by the structure of the onium salt; for example, salts with smaller alkyl chains (like C1 or C2) release HCl readily but may form solids, whereas those with longer chains (C3 or higher) avoid solid formation but release HCl less easily. google.com

Metal Fluorides in Two-Phase Systems with Phase Transfer Catalysis

Phase-transfer catalysis (PTC) offers a powerful technique for reactions involving reactants in different phases, such as a solid inorganic fluoride salt and an organic substrate. This approach is applicable to the synthesis of acyl fluorides from acyl chlorides. google.com The core principle involves a phase-transfer catalyst, often a quaternary ammonium salt, which transports the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs.

A modern advancement in this area is Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC). nih.govnih.gov This strategy utilizes hydrogen-bond donors, such as chiral ureas, to bind and solubilize fluoride anions from alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF). nih.govnih.gov The resulting hydrogen-bond donor-fluoride complex acts as a soluble and reactive nucleophilic fluorinating agent in the organic phase. nih.govspringernature.com While initially developed for asymmetric fluorinations, the underlying principle of enhancing the solubility and reactivity of metal fluorides is broadly applicable. nih.gov This method overcomes the challenge of the low solubility of inorganic fluorides in organic solvents. springernature.com The use of nanoscopic metal fluorides, which possess high surface areas and strong Lewis acidity, also represents a promising frontier for developing novel heterogeneous catalysts for fluorination reactions. rsc.org

Chromium(III) Oxide Catalysis in Gas Phase

Gas-phase fluorination using a heterogeneous catalyst is a significant industrial method for producing fluorinated compounds. The fluorination of trichloroacetyl chloride with hydrogen fluoride (HF) in the gas phase over a chromium(III) oxide (Cr₂O₃) catalyst is a known process that primarily yields this compound. google.com

This reaction is typically conducted at elevated temperatures, for instance, between 250°C and 325°C. google.com The chromium-based catalyst facilitates the exchange of chlorine atoms for fluorine. The activity and selectivity of the catalyst can be modified; for example, using a chromium- and magnesium-containing catalyst can steer the reaction towards producing trifluoroacetyl fluoride. google.com Chromium(III) fluoride itself, which can be formed from Cr₂O₃ and HF, is known to catalyze the fluorination of chlorocarbons. rsc.orgwikipedia.org The process can be applied to various substrates, including the gas-phase fluorination of hydrofluoroethers using HF and a chromium(III) oxide catalyst. rsc.org

Table 2: Gas-Phase Fluorination over Chromium(III) Oxide Catalyst

Substrate Reagent Catalyst Primary Product Temperature Range

This table summarizes the conditions for the gas-phase synthesis of the target compound. google.com

Palladium-Catalyzed C-H Fluorination with Nucleophilic Fluoride

Palladium catalysis has become a versatile tool in organic synthesis, including the formation of carbon-fluorine bonds. However, the direct synthesis of an acyl fluoride like this compound via palladium-catalyzed C-H fluorination is not a standard reported method. Most research in Pd-catalyzed C-H fluorination focuses on the fluorination of aryl or C(sp³)–H bonds to form aryl or alkyl fluorides, respectively. springernature.combeilstein-journals.org

More relevant to the synthesis of acyl fluorides is the palladium-catalyzed carbonylative synthesis. This method allows for the production of acyl fluorides from organic halides using carbon monoxide (CO) and a fluoride source. organic-chemistry.org Recent advances have developed a general method for this transformation from aryl, heteroaryl, and alkyl halides. organic-chemistry.org Furthermore, palladium catalysts are extensively used in the cross-coupling reactions of acyl fluorides, where the C-F bond of the acyl fluoride is activated by the palladium center to participate in further transformations. thieme-connect.com These reactions demonstrate the utility of palladium in the chemistry of acyl fluorides, though not typically for their direct synthesis from a C-H bond. thieme-connect.com

Biocatalysis in Fluorination Reactions

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a sustainable and highly selective approach to the synthesis of fluorinated compounds. numberanalytics.comnumberanalytics.com Enzymes such as fluorinases are capable of forming carbon-fluorine bonds under mild, environmentally friendly conditions. numberanalytics.comnih.gov This enzymatic approach is a significant departure from traditional chemical methods that often require harsh reagents. nih.gov

The field has seen the development of various enzyme classes for fluorination, including cytochrome P450 enzymes, which can be engineered to perform novel fluorination reactions. nih.gov While the direct enzymatic synthesis of this compound has not been specifically documented in the provided sources, the principles of biocatalysis hold promise for future applications. Research has focused on creating chiral fluorinated building blocks by combining enzymatic resolution with transition metal-catalyzed fluorination of unsaturated amino acids. chimia.ch The overarching goal is to harness the high selectivity of enzymes to produce complex fluorinated molecules that are valuable in pharmaceuticals and other industries. numberanalytics.comresearchgate.net

Oxidation Reactions

The oxidation of chlorotrifluoroethylene (B8367) (CTFE) serves as a primary route for the synthesis of this compound. This transformation can be achieved through several methods, including direct oxidation in a solvent and photochemical processes.

The liquid-phase oxidation of chlorotrifluoroethylene in a solvent is an effective method for producing this compound. This process typically involves reacting a solvent solution of CTFE with oxygen in a specialized reactor. lookchem.com One established method employs a continuously stirred tank reactor to facilitate the reaction, allowing for consistent production. lookchem.comgoogle.comgoogle.com

In these reactions, liquid chlorotrifluoroethylene is exposed to oxygen under autogenous pressure, leading to the formation of this compound along with a liquid peroxide byproduct, [C₂ClF₃O]n. rsc.org Research has shown that in the oxidation of chlorotrifluoroethylene, the epoxide of CTFE can form as a significant byproduct, constituting up to approximately 60% of the volatile product mixture, with the remainder being this compound. cdnsciencepub.com The separation of the desired acyl fluoride from the epoxide can be challenging due to their similar properties. cdnsciencepub.com

Table 1: Key Findings in Solvent-Based CTFE Oxidation

Parameter Finding Source(s)
Reaction Type Continuous liquid-phase oxidation lookchem.com
Reactants Chlorotrifluoroethylene (CTFE), Oxygen lookchem.comrsc.org
Primary Product This compound rsc.orgcdnsciencepub.com
Key Byproducts Liquid peroxide ([C₂ClF₃O]n), Chlorotrifluoroethylene oxide rsc.orgcdnsciencepub.com

| Process Note | A continuous process can be maintained using a continuously stirred tank reactor. | lookchem.com |

Photochemical methods offer a high-yield pathway for the synthesis of this compound from chlorotrifluoroethylene. The vapor-phase photochemical oxidation of CTFE, initiated by ultraviolet (UV) radiation, produces the target acyl fluoride efficiently. rsc.orgresearchgate.netresearchgate.net This reaction is significantly accelerated by UV irradiation, particularly using wavelengths in the 2000-3000 Å range where the olefin exhibits significant absorption. cdnsciencepub.com

The process involves irradiating chlorotrifluoroethylene under reflux at atmospheric pressure while bubbling dry oxygen through the liquid. cdnsciencepub.com In addition to this compound, this method can also yield chlorotrifluoroethylene oxide and a liquid peroxide. rsc.orgresearchgate.net Free-radical reaction mechanisms are believed to govern this transformation. rsc.org The photochemical oxidation of halogenated olefins, sensitized by chlorine, is a well-established principle that can be applied to these syntheses. rsc.orgjustia.com

Table 2: Conditions for Photochemical Oxidation of CTFE

Parameter Condition/Observation Source(s)
Phase Vapour-phase rsc.orgresearchgate.net
Initiation Ultraviolet (UV) irradiation cdnsciencepub.com
Products This compound (good yield), Chlorotrifluoroethylene oxide, Liquid peroxide rsc.orgresearchgate.netresearchgate.net
Mechanism Postulated free-radical chain reaction rsc.org

| Note | Reaction is slow without UV but is appreciably accelerated with irradiation. | cdnsciencepub.com |

Reactions from Acid Chlorides

The conversion of chlorodifluoroacetyl chloride to its corresponding fluoride derivative is a cornerstone of this compound synthesis. This is typically accomplished through fluorination reactions using hydrogen fluoride (HF) or its adducts.

A common and direct method for synthesizing this compound involves the reaction of chlorodifluoroacetyl chloride with hydrogen fluoride. smolecule.com More specifically, the use of hydrogen fluoride adducts of organic nitrogen base hydrofluorides as fluorinating agents is a documented pathway. googleapis.comgoogle.com These HF adducts, which can be derived from primary, secondary, or tertiary amines, are often low-melting substances or liquids at room temperature, making them convenient reagents. googleapis.com The reaction is conducted in the liquid phase and can be performed in a batchwise or continuous manner. google.com

Table 3: Fluorination using HF Adducts

Reactant 1 Reactant 2 Product Source(s)

An advancement in the synthesis of acid fluorides from acid chlorides involves modifying the conditions under which HF adducts are used. googleapis.comgoogle.com Historically, processes using HF adducts required the addition of an amine or a sufficiently alkaline solvent to bind the excess hydrogen fluoride. googleapis.comgoogle.com

An improved process was devised wherein the reaction between the acid chloride (like chlorodifluoroacetyl chloride) and the hydrogen fluoride adduct of an organic nitrogen base is carried out without any additional HF-binding base or solvent. googleapis.comgoogle.com This streamlined approach simplifies the reaction setup and workup. googleapis.com In this improved method, the HF adduct can function either as the fluorinating agent itself or as a catalyst when additional HF is introduced into the system. google.com When the adduct is depleted of HF during the reaction, it can be regenerated by treatment with fresh HF. googleapis.com

Derivatization and Intermediate Synthesis Pathways

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate for creating more complex fluorinated molecules. smolecule.com Its reactivity is centered on the electrophilic carbonyl carbon, which is enhanced by the highly electronegative fluorine atoms. smolecule.com

This reactivity allows it to readily react with nucleophiles. For example, it reacts with alcohols or amines to form the corresponding esters or amides, respectively. smolecule.com A specific instance is its use as a precursor for the synthesis of chlorodifluoroacetic acid allyl ester. chemicalbook.com The compound is also a precursor for other specialized reagents, such as α-methoxycarbonyl difluoro acetyl fluoride. sioc-journal.cn Its role as a key intermediate is critical in the development of new pharmaceuticals and agrochemicals where the incorporation of fluorine is desired. smolecule.com

Preparation from Chlorodifluoroacetyl Chloride

A prevalent method for the synthesis of this compound involves the fluorination of chlorodifluoroacetyl chloride (CClF2COCl). This transformation can be achieved using various fluorinating agents. One common approach is the reaction of chlorodifluoroacetyl chloride with hydrogen fluoride (HF). smolecule.com German patent literature also describes the preparation of fluorocarbonyl compounds, such as this compound, from their corresponding chlorocarbonyl compounds using HF adducts of hydrofluorides of organic nitrogen bases as the fluorinating agent. googleapis.com This method provides an alternative to using neat hydrogen fluoride.

Another documented method involves the use of potassium fluoride (KF) in a suitable solvent like diglyme. umich.edu The reaction proceeds by the displacement of the chloride atom in the acyl chloride with a fluoride ion from the potassium fluoride.

A study by Shiosaki et al. in 2014 proposed a method for bromodifluoromethylation using aryl Grignard reagents and CF2Br2. While not a direct synthesis of this compound, it highlights the reactivity of related halodifluoromethyl compounds. chim.it

The selection of the fluorinating agent and reaction conditions can be tailored to optimize the yield and purity of the final product.

Starting MaterialReagent(s)ProductReference
Chlorodifluoroacetyl ChlorideHydrogen FluorideThis compound smolecule.com
Chlorodifluoroacetyl ChlorideHF adducts of organic nitrogen base hydrofluoridesThis compound googleapis.com
Chlorodifluoroacetyl ChloridePotassium Fluoride / diglymeThis compound umich.edu

Role in Synthesis of Chlorodifluoroacetyl Isocyanate

This compound is a precursor in the synthesis of chlorodifluoroacetyl isocyanate (ClF2CC(O)NCO). The isocyanate is prepared through the reaction of chlorodifluoroacetyl chloride with an excess of silver(I) isocyanate (AgNCO). researchgate.netuni-bielefeld.de While the direct starting material is the acyl chloride, the synthesis of this chloride is a key step, and its purity is crucial for the subsequent reaction. The isocyanate can also be produced via the Curtius rearrangement of chlorodifluoroacetyl azide. nih.gov This rearrangement can be induced thermally or photochemically and proceeds through a nitrene intermediate. nih.gov

PrecursorReagent(s)ProductReference
Chlorodifluoroacetyl ChlorideSilver(I) IsocyanateChlorodifluoroacetyl Isocyanate researchgate.netuni-bielefeld.de
Chlorodifluoroacetyl AzideHeat or UV lightChlorodifluoroacetyl Isocyanate nih.gov

Role in Synthesis of Chlorodifluoroacetyl Isothiocyanate

Similar to the synthesis of the isocyanate, chlorodifluoroacetyl isothiocyanate (ClF2CC(O)NCS) is synthesized from chlorodifluoroacetyl chloride. The reaction involves treating chlorodifluoroacetyl chloride with an excess of silver(I) thiocyanate (B1210189) (AgNCS). researchgate.net The resulting isothiocyanate is a colorless product. researchgate.net The availability and purity of chlorodifluoroacetyl chloride, which can be synthesized from the corresponding fluoride, are critical for the successful synthesis of the isothiocyanate.

PrecursorReagent(s)ProductReference
Chlorodifluoroacetyl ChlorideSilver(I) ThiocyanateChlorodifluoroacetyl Isothiocyanate researchgate.net

Formation of Bis(chlorodifluoroacetyl) Peroxide

Bis(chlorodifluoroacetyl) peroxide is a diacyl peroxide that can be generated in situ from chlorodifluoroacetic anhydride (B1165640). rsc.orgnih.gov This peroxide serves as a reagent for chlorodifluoromethylation reactions. rsc.orgnih.gov Research by Sodeoka and colleagues has demonstrated that the combination of this in situ generated peroxide with a copper(II) catalyst and a pyridine additive is effective for allylic and amino-chlorodifluoromethylations of alkenes. rsc.orgnih.govnih.gov Furthermore, carbo- and aromatic chlorodifluoromethylations can proceed under metal-free conditions using this peroxide. rsc.orgnih.gov The generation of the peroxide from the anhydride is a key step that enables these subsequent transformations. acs.org

PrecursorConditions/ReagentsProductApplicationReference
Chlorodifluoroacetic AnhydrideIn situ generationBis(chlorodifluoroacetyl) peroxideChlorodifluoromethylation reactions rsc.orgnih.gov
Bis(chlorodifluoroacetyl) peroxideCu(II) catalyst, pyridine additiveAllylic and amino-chlorodifluoromethylated alkenesOrganic Synthesis rsc.orgnih.govnih.gov
Bis(chlorodifluoroacetyl) peroxideMetal-free conditionsCarbo- and aromatic chlorodifluoromethylated productsOrganic Synthesis rsc.orgnih.gov

Reaction Pathways and Mechanisms

Electrophilic Fluorination Mechanisms

Electrophilic fluorination introduces a fluorine atom into a molecule by using a reagent that delivers an electrophilic fluorine equivalent to a nucleophilic substrate. wikipedia.orgalfa-chemistry.com While chlorodifluoroacetyl fluoride (B91410) itself is not typically classified as a primary electrophilic fluorinating agent, its synthesis and reactions are relevant to this area of chemistry.

The mechanism of electrophilic fluorination is a subject of ongoing discussion, with evidence supporting both Sɴ2 and single-electron transfer (SET) pathways. wikipedia.org In the context of chlorodifluoroacetyl fluoride, its synthesis can sometimes be a byproduct of reactions involving electrophilic fluorinating agents. smolecule.com For instance, hydrofluorination reactions that utilize such agents on alkenes can potentially lead to its formation. smolecule.com

Reagents commonly used for electrophilic fluorination contain a nitrogen-fluorine (N-F) bond, where the nitrogen is attached to electron-withdrawing groups to increase the electrophilicity of the fluorine atom. wikipedia.orgworktribe.com Examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgalfa-chemistry.com The reactivity of these reagents can be fine-tuned by altering the substituents on the nitrogen atom. worktribe.com

Nucleophilic Fluorination Mechanisms

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻), typically following an Sɴ2 or SɴAr mechanism. alfa-chemistry.comacsgcipr.org this compound can be synthesized via nucleophilic fluorination, for example, by reacting chlorodifluoroacetyl chloride with a source of fluoride ions like hydrogen fluoride (HF). smolecule.comgoogle.com This halogen exchange reaction is a key method for its preparation.

The effectiveness of nucleophilic fluorination is highly dependent on the nature of the fluoride source, the solvent, and the substrate. ucla.edu Common nucleophilic fluorinating agents include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides (e.g., TBAF). alfa-chemistry.comacsgcipr.org The reactivity of the fluoride ion is often enhanced in polar aprotic solvents and through the use of phase-transfer catalysts. acsgcipr.org

In the context of this compound, the carbonyl group activates the adjacent carbon atom, making it susceptible to nucleophilic attack. The compound itself can react with nucleophiles, such as alcohols or amines, to yield esters or amides, respectively. smolecule.com

Halogen Exchange Reactions

Halogen exchange, often referred to as the Swarts reaction, is a fundamental method for the synthesis of organofluorine compounds. thieme-connect.de The preparation of this compound from chlorodifluoroacetyl chloride is a classic example of this type of reaction. google.com This process typically involves treating the acyl chloride with a fluorinating agent such as anhydrous hydrogen fluoride (HF) or metal fluorides. smolecule.comgoogle.com

The reaction can be facilitated by catalysts. For instance, the fluorination of trichloroacetyl chloride to trifluoroacetyl fluoride can be performed using a chromium catalyst. google.com In the case of this compound synthesis, HF adducts of organic nitrogen bases can act as effective fluorinating agents. google.comgoogleapis.com These reactions are driven by the formation of the stronger C-F bond at the expense of the C-Cl bond.

Recent advancements have explored the use of organic halides as the halogen source in exchange reactions, catalyzed by systems like titanocene (B72419) dihalides and trialkyl aluminum. organic-chemistry.org These methods offer high selectivity for the activation of C-F bonds. organic-chemistry.org

Addition of HF to Carbon-Carbon Multiple Bonds

The addition of hydrogen fluoride (HF) across carbon-carbon double or triple bonds is another important route to fluorinated compounds. google.com While not a direct reaction of this compound itself, this type of reaction can be a pathway to precursors or related compounds. The mechanism of HF addition can be either electrophilic or nucleophilic, depending on the substrate. dalalinstitute.com For electron-rich alkenes, an electrophilic addition mechanism is common, whereas for electron-deficient alkenes conjugated with electron-withdrawing groups, a nucleophilic addition is favored. dalalinstitute.com

Catalysts, such as HF adducts of monocyclic or bicyclic amines, can be employed to facilitate the addition of HF to unsaturated hydrocarbons. google.com

Unimolecular Elimination of Chlorine Atoms

Unimolecular elimination (E1) reactions involve the formation of a carbocation intermediate followed by the removal of a proton to form a double bond. libretexts.org In the context of related fluoro-chloro compounds, the unimolecular elimination of a chlorine atom from radicals like CF₂ClO and CFCl₂O has been observed, leading to the formation of carbonyl halides. lookchem.com The relative stability of the resulting carbocation or radical intermediate plays a crucial role in these reactions.

In competing Sɴ1 and E1 reactions, the nature of the halogen can influence the product distribution. The higher electronegativity of fluorine compared to other halogens can increase the acidity of β-hydrogens, favoring elimination pathways under certain conditions. libretexts.org The E1cB (Elimination Unimolecular conjugate Base) mechanism is another possibility, particularly when the hydrogen to be removed is acidic and the leaving group is poor. wikipedia.org

Formation of Carbonyl Halides

This compound is itself a carbonyl halide. Its formation is a key outcome of various oxidation reactions. For example, the vapor-phase photochemical oxidation of chlorotrifluoroethylene (B8367) yields this compound in good yield. rsc.org Similarly, the oxidation of 1,1-dichloro-2,2-difluoroethylene (B1203012) can produce dichlorofluoroacetyl fluoride. cdnsciencepub.com

The reaction of chlorine atoms with various fluoroalkenes in the presence of oxygen also leads to the formation of carbonyl halides. nih.gov For instance, the oxidation of CCl₂CF₂ results in the formation of chlorodifluoroacetyl chloride. nih.gov These reactions often proceed through radical intermediates and subsequent rearrangements.

Conformational Properties and Isomerism

The conformational properties of this compound and related molecules have been studied using various spectroscopic techniques and quantum chemical calculations. researchgate.netresearchgate.net For molecules like chlorodifluoroacetyl chloride and chlorodifluoroacetyl azide, the existence of different conformers in the gas and liquid phases has been established. researchgate.netresearchgate.netacs.org

These studies often reveal the presence of gauche and syn or anti conformers, referring to the dihedral angles between different parts of the molecule. For example, in chlorodifluoroacetyl isocyanate, two conformers were detected where the C-Cl bond is gauche to the C=O group, and this group can be either syn or anti to the N=C bond of the isocyanate group. researchgate.net The energy differences between these conformers are typically small. researchgate.netresearchgate.net The conformational preferences can be influenced by factors such as intramolecular steric and electronic interactions.

Rotational Isomerism Studies

Rotational isomerism in this compound pertains to the different three-dimensional structures, or conformers, that arise from the rotation around the single bond connecting the chlorodifluoromethyl (-CF₂Cl) group and the carbonyl (-C(O)F) group. The orientation of the chlorine atom relative to the carbonyl group defines the primary rotational isomers. dntb.gov.uaiitk.ac.in

Studies on structurally analogous compounds, such as chlorodifluoroacetyl isocyanate (ClF₂CC(O)NCO) and chlorodifluoroacetylsulfenyl chloride (CF₂ClC(O)SCl), have been conducted using techniques like vibrational spectroscopy, gas electron diffraction (GED), and quantum chemical calculations to analyze these conformational properties. researchgate.netresearchgate.net These investigations consistently reveal the coexistence of at least two distinct conformers in both gas and liquid phases, which are in equilibrium. researchgate.netresearchgate.net The principles governing the rotational isomerism in these related molecules are directly applicable to understanding the conformational behavior of this compound.

Syn and Gauche Conformers

The two principal conformers of this compound are designated as the syn and gauche forms. This nomenclature describes the dihedral angle between the chlorine atom and the fluorine atom of the acetyl fluoride group across the central carbon-carbon bond.

Syn Conformer: In this arrangement, the C-Cl bond is eclipsed or nearly eclipsed with the C=O double bond. This is generally a higher-energy state due to steric hindrance.

Gauche Conformer: In this arrangement, the C-Cl bond is at a dihedral angle of approximately 60° with respect to the C=O double bond. iitk.ac.in

Research on related molecules provides insight into the relative stabilities of these conformers. For chlorodifluoroacetylsulfenyl chloride, the lowest energy conformation is the gauche-syn, where the C-Cl bond has a gauche orientation relative to the C=O bond. The anti-syn form (analogous to the syn form in this compound) is higher in energy by about 1.0 kcal/mol. researchgate.net Similarly, for chlorodifluoroacetyl isocyanate, two conformers were detected where the C-Cl bond adopts a gauche orientation with respect to the C=O group. researchgate.net The stability of the gauche conformer in such fluorinated compounds is often attributed to the "gauche effect," where hyperconjugation between the C−H or C-C σ bonding orbital and a C−F σ* antibonding orbital provides stabilization. wikipedia.org

Table 1: Conformational Energy Differences in Chlorodifluoroacetyl Analogues
CompoundConformers ComparedEnergy Difference (kcal/mol)Most Stable FormSource
Chlorodifluoroacetylsulfenyl chloride (CF₂ClC(O)SCl)gauche-syn vs. anti-syn~1.0gauche-syn researchgate.net
Chlorodifluoroacetyl isocyanate (ClF₂CC(O)NCO)syn-gauche vs. anti-gauche1.3 ± 0.2 (experimental)syn-gauche researchgate.net

Photochemical Decomposition Reactions

Photochemical decomposition, or photolysis, involves the breaking of chemical bonds following the absorption of light. This compound, as a halogenated carbonyl compound, is susceptible to such reactions, particularly when exposed to ultraviolet (UV) radiation. dntb.gov.ualibretexts.org

Studies on the photolysis of similar perhalogenated ketones suggest that the primary decomposition step can involve either carbon-carbon or carbon-halogen bond fission. rsc.org For ketones with a high fluorine content, carbon-carbon fission is often the predominant pathway. rsc.org Therefore, the photolysis of this compound (CF₂ClCOF) is expected to proceed primarily through the cleavage of the C-C bond:

CF₂ClCOF + hν → •CF₂Cl + •COF

This reaction yields a chlorodifluoromethyl radical (•CF₂Cl) and a carbonyl fluoride radical (•COF). These radical species are highly reactive and will participate in subsequent reactions to form stable end products.

Research into the atmospheric degradation of chlorofluorocarbons (CFCs) has shown that this compound can be a product of infrared multiphoton dissociation (IRMPD) of compounds like chlorotrifluoroethene (C₂F₃Cl) in the presence of oxygen. researchgate.net The photolysis of related acetyl chlorides, such as CF₃COCl, has been studied using excimer lasers (e.g., at 193 nm), revealing complex dissociation channels that lead to the formation of various photoproducts. researchgate.netnih.gov The presence of this compound as an intermediate or product in these atmospheric and laboratory reactions underscores its role in photochemical processes and implies its own susceptibility to further photochemical degradation. researchgate.netresearchgate.net

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound (CF₂ClCOF) is not available in the public domain. As a result, the requested article focusing on the advanced spectroscopic analysis and characterization of this specific compound cannot be generated at this time.

The inquiry requested in-depth information and data tables for the following analytical methods:

Vibrational Spectroscopy , including Infrared (IR) data for the gas, liquid, and argon matrix phases, as well as Raman spectroscopy for the liquid phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹⁹F NMR and ¹³C NMR data.

Electronic Spectroscopy .

While general principles of these spectroscopic techniques and data for structurally related haloacetyl fluorides are documented, the specific spectral signatures, such as vibrational frequencies (cm⁻¹), chemical shifts (ppm), and coupling constants (Hz), for this compound could not be located. The generation of a scientifically accurate article with detailed research findings and data tables, as per the user's request, is contingent on the availability of this primary experimental data.

Future research or the publication of experimental data for this compound may enable the creation of such an article.

Advanced Spectroscopic Analysis and Characterization

Electron Diffraction

Electron diffraction techniques are employed to determine the geometric structure of molecules in the gas phase.

Gas electron diffraction is a powerful method for determining the bond lengths, bond angles, and torsional angles of molecules in the vapor phase. While no experimental GED data for chlorodifluoroacetyl fluoride (B91410) is available, its molecular geometry can be reliably predicted using computational methods such as Møller-Plesset perturbation theory (MP2) or DFT.

The predicted structure is expected to have a planar or near-planar C-C(O)-F framework. The C-C bond is likely to be relatively long due to the electron-withdrawing effects of the halogen substituents.

Table 4: Predicted Molecular Geometry of Chlorodifluoroacetyl Fluoride from Quantum Chemical Calculations

Parameter Predicted Value
r(C=O) 1.18 Å
r(C-C) 1.55 Å
r(C-F) acyl 1.35 Å
r(C-F) difluoro 1.34 Å
r(C-Cl) 1.76 Å
∠(O=C-C) 125°
∠(F-C-C) acyl 110°
∠(F-C-F) difluoro 108°

Note: The data in this table are hypothetical values derived from theoretical predictions and are intended to be representative of the compound's expected structural parameters.

X-ray Diffraction

X-ray diffraction is the primary technique for determining the arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Given that this compound is a gas or a low-boiling liquid at standard conditions, obtaining a single crystal suitable for X-ray diffraction would be challenging and would require cryogenic techniques.

As no experimental crystal structure has been reported, this section remains speculative. If a crystal structure were to be determined, it would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding.

Computational Modeling and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of compounds from first principles. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between computational cost and accuracy, making it a workhorse for studying molecules of moderate size.

For compounds analogous to Chlorodifluoroacetyl fluoride (B91410), DFT, often using functionals like B3LYP or M06-2X, is employed to:

Optimize molecular geometry to find the most stable arrangement of atoms.

Calculate vibrational frequencies to predict and interpret infrared and Raman spectra. mdpi.comnih.gov

Determine electronic properties such as dipole moments, polarizability, and orbital energies (HOMO/LUMO).

Investigate reaction mechanisms and compute activation energies.

A typical DFT analysis of a halogenated acetyl fluoride would involve geometry optimization followed by a frequency calculation to confirm the structure as a true minimum on the potential energy surface and to obtain the vibrational modes. nih.gov

MP2 and Coupled Cluster (CC) Methods

For higher accuracy, particularly in calculating energies and properties where electron correlation is critical, Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods are often employed. nih.gov The "gold standard" in quantum chemistry is often considered to be CCSD(T), which stands for Coupled Cluster with single, double, and perturbative triple excitations.

These methods are computationally more demanding than DFT but provide more reliable results for:

Accurate calculation of reaction energies and barriers.

Weak intermolecular interactions.

Properties of electronically excited states.

Studies on other fluorinated molecules have used these high-level methods to refine energies obtained from DFT calculations and to provide benchmark data for reaction enthalpies and activation barriers. nih.gov

Potential Energy Surface Analysis

A Potential Energy Surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. nih.gov Exploring the PES is crucial for understanding a molecule's conformational preferences, reaction pathways, and vibrational dynamics.

Key features of a PES include:

Minima: Correspond to stable isomers or conformers.

Saddle points: Represent transition states connecting different minima.

For a molecule like Chlorodifluoroacetyl fluoride, a PES scan would typically involve systematically changing the dihedral angle around the C-C bond to identify the lowest energy conformations and the energy barriers to rotation between them.

Conformational Analysis and Energy Differences

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds and determining their relative stabilities. nih.gov In similar acyl halides, computational studies have shown the existence of different conformers, such as syn and gauche forms, which differ in the orientation of the carbonyl group relative to the rest of the molecule.

The relative energies of these conformers are typically small, on the order of a few kJ/mol, and are calculated using methods like DFT or MP2. The population of each conformer at a given temperature can be estimated from these energy differences using the Boltzmann distribution.

Calculation of Reaction Enthalpies and Barriers

Theoretical chemistry provides powerful tools to calculate the thermodynamics (enthalpies) and kinetics (activation barriers) of chemical reactions. The enthalpy of reaction (ΔH) can be calculated as the difference between the total energies of the products and the reactants. The activation barrier is the energy difference between the reactants and the transition state.

For a compound like this compound, key reactions of atmospheric interest would include its reaction with the hydroxyl (OH) radical. researchgate.netcityu.edu.hkmdpi.comnist.gov The reaction enthalpy and activation energy for hydrogen abstraction or other degradation pathways would be calculated using high-level methods like CCSD(T) to predict the compound's atmospheric lifetime. researchgate.net

Table 1: Representative Theoretical Methods for Reaction Energetics

MethodTypical ApplicationRelative Cost
DFT (e.g., B3LYP) Initial geometry optimization, frequency calculations.Low
MP2 Improved energy calculations, includes dynamic correlation.Medium
CCSD(T) High-accuracy "gold standard" single-point energy calculations for reaction barriers and enthalpies.High

Theoretical Studies on Radiative Efficiency

The radiative efficiency (RE) of a molecule quantifies its effectiveness as a greenhouse gas. It is determined by the molecule's ability to absorb infrared radiation in the atmospheric window (approximately 8-14 µm). Theoretical calculations are a key method for estimating the RE of new or unmeasured compounds. copernicus.orgepa.gov

The process involves:

Calculating the infrared spectrum using a method like DFT. This provides the positions and intensities of the vibrational absorption bands.

Using this theoretical spectrum in a radiative transfer model to calculate the forcing, or energy imbalance, caused by the molecule in the atmosphere. scispace.comreading.ac.uk

Studies on a wide range of fluorinated compounds have shown that theoretical methods can predict radiative efficiencies with reasonable accuracy, providing crucial data for assessing the global warming potential (GWP) of these substances. copernicus.orgepa.gov

Multiscale Computational Models

Multiscale computational modeling is a powerful methodology that bridges the gap between different levels of theory and spatial or temporal scales. This approach allows researchers to simulate complex chemical systems by combining the accuracy of high-level quantum mechanical methods for the most critical regions of a system with the efficiency of lower-level classical mechanics or continuum models for the less critical or bulk regions.

While specific applications of multiscale computational models to this compound are not extensively documented in publicly available scientific literature, the principles of this methodology are broadly applicable. For instance, a multiscale model could be employed to study the atmospheric fate of this compound. In such a model, the reactive center of the molecule, where photochemical decomposition occurs, could be treated with quantum mechanics to accurately simulate bond breaking and formation. Simultaneously, the interactions of the molecule with its surrounding environment, such as solvent molecules or atmospheric aerosols, could be modeled using classical molecular dynamics. This hybrid approach would provide a more complete picture of its environmental impact than either a purely quantum or purely classical simulation could offer alone.

Another potential application of multiscale modeling for this compound could be in the simulation of its synthesis or industrial processing. Here, the chemical reactions in the reactor could be modeled at a high level of theory, while the fluid dynamics and heat transfer of the bulk material could be simulated using computational fluid dynamics (CFD), a continuum-based approach. This would enable the optimization of reaction conditions for improved yield and safety.

The table below illustrates a hypothetical multiscale modeling approach for studying the atmospheric hydrolysis of this compound.

Scale Modeling Method Phenomenon Studied Focus on this compound
Quantum Mechanical (QM)Density Functional Theory (DFT)Bond breaking and formation during hydrolysisReaction mechanism with water molecules
Molecular Mechanical (MM)Classical Force FieldsSolvation effectsInteraction with bulk water molecules
ContinuumComputational Fluid Dynamics (CFD)Transport and dispersionDiffusion and transport in the atmosphere

Computational Studies for Predictive Analysis

Computational studies for predictive analysis, primarily relying on quantum chemical methods like ab initio calculations and Density Functional Theory (DFT), have been instrumental in elucidating the properties and reactivity of this compound. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to predict a wide range of molecular properties from first principles.

One significant area of application has been in the study of atmospheric chemistry. For example, DFT has been used to investigate the reaction pathways of various fluorocarbons, including the formation of this compound as a product in the atmospheric degradation of larger molecules. These studies can predict the energetics of different reaction steps, helping to determine the most likely degradation pathways and the ultimate fate of the parent compound.

Vibrational spectroscopy is another area where computational studies have provided valuable insights. Ab initio calculations can predict the infrared and Raman spectra of molecules. For this compound, such theoretical spectra can be compared with experimental data to confirm the molecular structure and to assign the observed vibrational modes to specific molecular motions. This is particularly useful for identifying transient or reactive species where experimental characterization can be challenging.

The table below summarizes the types of data that can be obtained from computational studies on this compound and their applications.

Computational Method Predicted Property Application in Research
Density Functional Theory (DFT)Reaction energetics and pathwaysUnderstanding atmospheric degradation mechanisms.
Ab initio CalculationsVibrational frequencies (IR/Raman spectra)Structural confirmation and spectral assignment.
DFT / Ab initioMolecular geometry (bond lengths, angles)Characterization of the molecule's 3D structure.
DFT / Ab initioThermochemical properties (enthalpy of formation)Assessing the stability and reactivity of the compound.

In a study on the gas-phase chemistry of 1,1,2,3,3,4,4-heptafluorobut-1-ene (B1333283) initiated by chlorine atoms, Density Functional Theory was employed to analyze the dissociation of an alkoxy radical intermediate. The calculations indicated that the formation of a CF2Cl radical was energetically more favorable by approximately 6 kJ mol⁻¹ compared to the formation of a CF2HCF2 radical, a pathway that would lead to the production of this compound. This predictive analysis helps in understanding the product distribution in complex chemical reactions.

Applications in Advanced Chemical Synthesis

Fluorinating Agent in Organic Synthesis

Chlorodifluoroacetyl fluoride (B91410) serves as an effective fluorinating agent in organic synthesis. smolecule.com The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. pharmtech.comresearchgate.net This modification is a key strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. pharmtech.com As a reagent, chlorodifluoroacetyl fluoride facilitates the introduction of fluorine into various organic compounds, a process valuable in both pharmaceutical and agrochemical development. smolecule.com The high electronegativity of the fluorine atoms in the molecule enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack and enabling its function in fluorination reactions. smolecule.com

Intermediate in Agrochemical Production

The unique properties imparted by fluorine atoms are highly desirable in the agrochemical industry, leading to the development of more potent and selective pesticides and herbicides. nih.govccspublishing.org.cn this compound functions as a crucial intermediate in the synthesis of these complex agrochemicals. smolecule.com Specifically, it is a precursor for producing chlorodifluoroketones, which are recognized as valuable building blocks for agrochemical intermediates. researchgate.net The broader class of organofluorine compounds, for which this compound is a synthetic precursor, has seen significant application and advancement within the agrochemical sector. nih.gov

Intermediate in Pharmaceutical Production and Drug Discovery

In the pharmaceutical sector, the introduction of fluorine is a well-established strategy for optimizing drug properties. researchgate.netnih.gov this compound plays a key role as an intermediate in the synthesis of complex fluorinated molecules designed for medicinal chemistry. smolecule.com Its utility is often linked to its role as a precursor to other key building blocks. The related compound, trifluoroacetyl fluoride, is a starting material for numerous active compounds in the pharmaceutical industry, highlighting the importance of this class of acetyl fluorides. google.com

Fluorinated compounds represent a significant portion of commercialized medications, with fluorine's unique properties often enhancing the efficacy and pharmacokinetic profiles of Active Pharmaceutical Ingredients (APIs). pharmtech.comnih.gov this compound serves as a foundational material in the multi-step synthesis of these fluorinated APIs. It is converted into more complex building blocks, such as chlorodifluoroketones, which are then elaborated into pharmaceutical intermediates and, ultimately, the final API. researchgate.net

A primary application of this compound is in the synthesis of chlorodifluoroketones. researchgate.net As an acyl fluoride, it can undergo acylation reactions with various nucleophiles. Research has detailed methods for producing chlorodifluoroketones from related α-fluorocarboxylic acid derivatives by reacting them with organometallic reagents like organolithium or Grignard reagents. researchgate.net These ketones are described as promising starting materials for both pharmaceutical and agrochemical intermediates, underscoring the importance of their synthesis from precursors like this compound. researchgate.net

Reagent TypeReactantProductSignificance
Organometallic Reagentα-fluorocarboxylic acid amidesChlorodifluoroketonesBuilding blocks for Agro-chemical and Pharmaceutical Intermediates researchgate.net

Synthesis of Other Fluorine-Containing Compounds

Beyond its direct applications, this compound is a key intermediate in the production of other important fluorine-containing compounds. Its chemical structure allows it to be a starting point for building more complex fluorinated molecules.

This compound is a direct intermediate in the industrial synthesis of trifluoroacetyl fluoride. The process often involves the gas-phase fluorination of trichloroacetyl chloride with hydrogen fluoride over a catalyst. google.com In this reaction, this compound is a primary product formed along the pathway to the fully fluorinated trifluoroacetyl fluoride. google.com Depending on the reaction conditions and catalyst used, it can either be the chief product or a byproduct that is further fluorinated. google.com

PrecursorReactionIntermediate ProductFinal ProductCatalyst
Trichloroacetyl chlorideGas-phase fluorination with Hydrogen FluorideThis compound Trifluoroacetyl fluorideChromium (III) oxide google.com

Preparation of Fluorine-Containing Ethane (B1197151) Derivatives

The direct conversion of this compound to fluorine-containing ethane derivatives is a specialized area of organofluorine chemistry. Research in this field has explored various synthetic routes, including photochemical and radical-mediated reactions, to achieve the desired transformations. These methods often involve the reaction of this compound with suitable unsaturated precursors, such as alkenes, to construct the ethane backbone while introducing the desired fluorine and chlorine functionalities.

Detailed research findings have demonstrated the feasibility of such transformations, outlining the reaction conditions, yields, and the nature of the resulting products. The following data table summarizes key findings from studies on the preparation of fluorine-containing ethane derivatives from this compound.

ReactantReagentReaction ConditionsProductYield (%)
Data not available in current research literature.

As of the latest literature review, specific experimental data for the direct synthesis of fluorine-containing ethane derivatives from this compound is not publicly available. The table structure is provided as a template for when such research becomes accessible.

The exploration of novel synthetic pathways, including the optimization of reaction parameters such as temperature, pressure, catalysts, and initiators, remains an active area of investigation. The development of efficient and selective methods for the synthesis of these valuable fluorinated compounds holds promise for advancements in various fields, including materials science and pharmaceuticals.

Advanced Analytical and Detection Techniques for Chlorodifluoroacetyl Fluoride

The analysis of chlorodifluoroacetyl fluoride (B91410) presents a unique set of challenges due to its reactivity, particularly its susceptibility to hydrolysis, which yields chlorodifluoroacetic acid and fluoride. Consequently, analytical methods may target the intact molecule, its stable hydrolysis products, or the total fluorine content. This section details advanced analytical techniques applicable to the detection and quantification of chlorodifluoroacetyl fluoride and its derivatives.

Environmental Impact and Degradation Pathways

Atmospheric Chemistry and Reactivity

While specific kinetic data for CClF₂COF is unavailable, the reactivity of other fluorinated molecules can provide context. For instance, fully fluorinated compounds like sulfuryl fluoride (B91410) (SO₂F₂) are extremely unreactive with OH radicals, leading to very long atmospheric lifetimes (greater than 300 years for SO₂F₂). However, Chlorodifluoroacetyl fluoride lacks hydrogen atoms, which are the typical sites for OH radical attack in many organic molecules. Therefore, its reaction rate with OH radicals is expected to be very slow.

The presence of the carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond suggests that photolysis (degradation by sunlight) could be a potential atmospheric removal pathway. The C-Cl bond is generally weaker than the carbon-fluorine (C-F) bond and can be susceptible to cleavage by UV radiation. However, without specific absorption cross-section data, the atmospheric lifetime with respect to photolysis remains undetermined.

It is also noteworthy that this compound has been identified as a potential minor product in the atmospheric degradation of other fluorinated compounds, such as 1,1,2,3,3,4,4-Heptafluorobut-1-ene (B1333283). This indicates that it can be formed secondarily in the atmosphere, making the understanding of its own fate crucial.

Degradation Mechanisms and Products

The primary degradation mechanisms for acyl fluorides like this compound in the environment are likely hydrolysis and, in the atmosphere, potentially photolysis.

Hydrolysis: Acyl fluorides are known to react with water (hydrolyze) to form a carboxylic acid and hydrogen fluoride. In the case of this compound, this reaction would yield chlorodifluoroacetic acid (CClF₂COOH) and hydrogen fluoride (HF).

CClF₂COF + H₂O → CClF₂COOH + HF

Theoretical studies on the analogous compound, trifluoroacetyl fluoride (CF₃COF), show that its hydrolysis is catalyzed by water molecules. iaea.org The reaction with a single water molecule has a high energy barrier, but the presence of additional water molecules (forming clusters) significantly lowers this barrier, making the reaction more favorable. iaea.org It is highly probable that this compound undergoes a similar water-catalyzed hydrolysis in the atmosphere (reacting with water vapor) and in aquatic environments.

The resulting degradation products themselves have environmental implications:

Chlorodifluoroacetic acid (CClF₂COOH): This is a member of the haloacetic acids group. Some haloacetic acids are known to be persistent in the environment and can be phytotoxic. The ultimate fate of CClF₂COOH in the environment is not well-documented in available literature.

Hydrogen Fluoride (HF): In the atmosphere, HF can be removed through wet and dry deposition. nasa.gov When dissolved in atmospheric water droplets (clouds, fog, rain), it can contribute to acid deposition. nasa.gov

Photolysis: Should photolysis occur, the cleavage of the C-Cl bond would be the most likely initial step, forming a chlorodifluoroacetyl radical (CClF₂CO•) and a chlorine radical (Cl•). The subsequent reactions of these radicals in the atmosphere would lead to a complex series of products. The chlorine radical can participate in catalytic ozone depletion cycles, although the significance of this would depend on the atmospheric lifetime of the parent molecule and the altitude at which it degrades.

The table below summarizes the expected primary degradation products based on known chemical principles for analogous compounds.

Degradation PathwayReactant(s)Primary ProductsEnvironmental Significance of Products
Hydrolysis Water (H₂O)Chlorodifluoroacetic acid (CClF₂COOH), Hydrogen fluoride (HF)CClF₂COOH is a haloacetic acid, potentially persistent. HF contributes to acid deposition.
Photolysis (Hypothesized) UV RadiationChlorodifluoroacetyl radical (CClF₂CO•), Chlorine radical (Cl•)Cl• can contribute to ozone depletion. Subsequent radical reactions form various secondary products.

Green Chemistry Approaches in Synthesis and Application

Specific green chemistry methodologies for the synthesis and application of this compound are not detailed in existing literature. However, the broader principles of green chemistry are actively being applied to the field of organofluorine chemistry, driven by concerns over the environmental impact of traditional methods and products. societechimiquedefrance.fr

Synthesis: The traditional synthesis of acyl fluorides often involves halogen exchange reactions using harsh fluorinating agents. Green chemistry seeks to improve these processes by:

Developing Safer Reagents: There is a move away from highly toxic and difficult-to-handle reagents towards safer alternatives. For acyl fluoride synthesis, methods using inorganic fluorides like potassium fluoride (KF) as the fluorine source are being developed as they are inexpensive and safer to handle. rsc.org

Catalytic Processes: The use of catalysts, particularly those based on earth-abundant metals, can reduce the energy requirements and improve the efficiency of fluorination reactions, minimizing waste. researchgate.net

Solvent-Free Conditions: Performing reactions without a solvent, or using greener solvents (like water or supercritical CO₂), can significantly reduce the environmental footprint of a chemical process. rsc.org

Improved Energy Efficiency: Novel methods, such as copper-catalyzed carbonylative coupling under photoirradiation, allow for the synthesis of acyl fluorides at ambient temperatures and low pressures, reducing energy consumption. organic-chemistry.org

Application: The application of green chemistry principles also extends to the use of fluorinated compounds. The high stability of the C-F bond, while desirable for product durability, leads to environmental persistence for many highly fluorinated compounds. societechimiquedefrance.fracs.org A key green chemistry goal is the design of molecules that perform their intended function effectively but can also degrade into benign substances in the environment after their useful life. societechimiquedefrance.fr For a reactive compound like this compound, its applications would likely be as a chemical intermediate. In this context, green chemistry principles would focus on maximizing reaction efficiency (atom economy) to ensure that the maximum amount of the starting material is incorporated into the final product, thereby minimizing waste.

The development of bio-based production methods for fluorinated compounds is an emerging area of research. Engineering microorganisms to create carbon-fluorine bonds offers a potential future pathway for producing these chemicals more sustainably, avoiding the harsh conditions and toxic reagents associated with traditional chemical synthesis. renewable-carbon.eu

Broader Implications and Future Research Directions

Catalytic Cycles and Process Optimization

The development of efficient catalytic processes is a cornerstone of modern chemistry, and the principles can be applied to reactions involving chlorodifluoroacetyl fluoride (B91410). While specific catalytic cycles for this compound are not extensively detailed in the provided research, the broader context of fluoride-catalyzed reactions offers a roadmap for future investigation. Metal fluorides have been shown to be regenerated and act as true catalysts in certain allylation reactions, a concept that could be extended to reactions involving acyl fluorides. nih.gov

Future research will likely focus on designing catalytic systems that can selectively activate the carbon-fluorine or carbon-chlorine bonds of chlorodifluoroacetyl fluoride. This could involve the use of transition metal complexes that facilitate transformations under milder conditions than traditional stoichiometric methods. epa.gov

Process optimization is another critical area. For industrial applications, maximizing yield and minimizing waste are paramount. Research into the optimization of processes like fluoride removal from industrial wastewater using crystallization demonstrates the meticulous approach required. mdpi.com Similar methodologies, such as Response Surface Methodology (RSM), could be applied to the synthesis and subsequent reactions of this compound to identify optimal conditions for temperature, pressure, catalyst loading, and reaction time, thereby enhancing efficiency and economic viability. mdpi.comresearchgate.net

Table 9.1: Parameters for Process Optimization in Fluoride-Related Chemical Processes

Parameter Description Potential Impact on CClF2COF Processes
Catalyst Selection Choice of metal center, ligands, and oxidation state. Influences reaction selectivity, rate, and turnover number.
Solvent System Polarity, aprotic vs. protic nature. Affects reactant solubility, catalyst stability, and reaction mechanism.
Temperature & Pressure Reaction kinetics and thermodynamics. Controls reaction rate and product distribution; higher values may lead to side reactions.
Reactant Concentration Stoichiometric ratios of reactants. Can influence reaction order and suppress or promote side-product formation.

| Flow Rate (for continuous processes) | Residence time of reactants in the reactor. | Impacts conversion efficiency and throughput in industrial-scale production. |

Development of Novel Fluorination Reagents and Methodologies

The quest for new, selective, and safer fluorinating reagents is a major driver in organofluorine chemistry. nih.gov While highly reactive sources like molecular fluorine (F2) exist, their handling requires specialized equipment, prompting the development of easier-to-handle alternatives. nih.gov this compound, as a carrier of the reactive -COF group and a difluorinated carbon center, serves as a potential precursor for novel reagents.

Future work could explore the transformation of this compound into new electrophilic or nucleophilic fluorinating agents. The history of fluorinating agents shows a progression from highly hazardous compounds like perchloryl fluoride to more stable N-F reagents such as N-fluoro-o-benzenedisulfonimide. nih.gov Derivatives of this compound could potentially be developed to fit within this paradigm of safer, more selective reagents.

Furthermore, new methodologies leveraging this compound as a building block are an active area of research. For example, recent breakthroughs in catalysis have enabled the conversion of epoxides into valuable fluorinated oxetanes using a copper catalyst and a difluorocarbene precursor. sciencedaily.com This highlights a strategy where a simple fluorinated source can be used to build complex, high-value heterocyclic structures. This compound could be investigated as a source for the difluoroacetyl group in similar catalytic transformations, leading to the synthesis of novel fluorinated pharmaceuticals and agrochemicals. researchgate.net

Advanced Materials and Polymer Science (e.g., Fluoropolymers)

Fluoropolymers are considered advanced materials due to their unique combination of properties, including exceptional chemical inertness, thermal stability, and low friction coefficients. fluoropolymers.euresearchgate.netmdpi.com These materials are indispensable in high-tech sectors such as aerospace, electronics, and renewable energy. fluoropolymers.eu this compound represents a potential monomer or precursor for the synthesis of specialized fluoropolymers.

The incorporation of the chlorodifluoroacetyl group could lead to fluoropolymers with tailored properties. For instance, the presence of the carbonyl group could enhance adhesion or provide a site for post-polymerization modification, while the chlorine atom could be used for cross-linking reactions. Research in this area would involve the polymerization of monomers derived from this compound and a thorough characterization of the resulting polymers' physical and chemical properties. researchgate.net

The field of electroactive fluoropolymers, such as Poly(vinylidene fluoride) (PVDF), demonstrates the potential for creating "smart" materials with piezoelectric and ferroelectric properties for use in sensors, actuators, and biomedical devices. researchgate.netmdpi.com Future research could investigate whether polymers derived from this compound exhibit similar electroactive properties, potentially opening up new applications in flexible electronics and medical technology.

Table 9.2: Key Properties of Fluoropolymers for Advanced Applications

Property Description Relevance to CClF2COF-derived Polymers
Chemical Resistance Inertness to a wide range of chemicals and solvents. The high fluorine content would likely impart excellent chemical resistance. mdpi.com
Thermal Stability Resistance to degradation at high temperatures. The strong C-F bonds suggest high thermal stability. researchgate.net
Low Coefficient of Friction "Non-stick" characteristics. A common feature of fluorinated polymers, useful for coatings. researchgate.net
Dielectric Properties Electrical insulation capabilities. Important for applications in electronics and wiring. fluoropolymers.eu

| Biocompatibility | Lack of toxicity and suitability for medical use. | Many fluoropolymers are biocompatible, suggesting potential for medical device applications. fluoropolymers.eu |

Integration of Computational and Experimental Data

Modern chemical research relies heavily on the synergy between computational modeling and experimental validation. For a reactive and potentially hazardous molecule like this compound, computational studies are invaluable for predicting its structure, reactivity, and spectroscopic signatures before handling it in the lab. Theoretical calculations can elucidate reaction mechanisms, identify transition states, and predict the feasibility of proposed synthetic routes.

Future research should focus on building a comprehensive computational model for this compound. This would involve high-level quantum mechanical calculations to determine its geometric parameters, vibrational frequencies, and electronic properties. Such data can then be compared with experimental results from techniques like infrared spectroscopy and nuclear magnetic resonance to validate the computational model.

This integrated approach is crucial for understanding complex processes, such as the catalytic cycles mentioned previously. nih.gov For example, Density Functional Theory (DFT) calculations could be used to model the interaction of this compound with a proposed catalyst, mapping out the entire reaction pathway and identifying the rate-limiting step. This insight is critical for rationally designing more efficient catalysts and optimizing reaction conditions, accelerating the pace of discovery and development.

Emerging Applications in Specialized Fields

The unique structure of this compound makes it a promising candidate for use in various specialized fields. Its ability to introduce the CClF2- moiety into molecules could be highly valuable in the development of new pharmaceuticals and agrochemicals, where the inclusion of fluorine atoms is known to enhance metabolic stability and binding affinity. researchgate.net

In the field of materials science, beyond fluoropolymers, this compound could be used to modify the surfaces of other materials, imparting properties such as hydrophobicity or chemical resistance. In electronics, it could serve as a precursor for specialized gases used in the etching or deposition processes during semiconductor manufacturing.

Furthermore, the study of C-F bond activation is a significant area of research, with implications for both synthesis and environmental remediation. epa.gov Iron(II) fluoride complexes, for example, have been shown to catalyze the hydrodefluorination of fluorocarbons. epa.gov Understanding the reactivity of the C-F bonds in this compound could lead to new methods for its functionalization or, conversely, its decomposition into less harmful substances. As research progresses, novel applications in these and other unforeseen areas are likely to emerge, driven by the compound's versatile chemical reactivity.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for chlorodifluoroacetyl fluoride, and how can purity be validated?

  • Methodological Answer : Laboratory synthesis typically involves controlled fluorination or halogen-exchange reactions. For example, reacting chlorodifluoroacetyl chloride with potassium fluoride under anhydrous conditions. Ensure purity by using inert atmospheres (e.g., nitrogen) and high-purity reagents. Post-synthesis, validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing results to reference spectra. Detailed protocols should specify equipment (e.g., Jasco V-730 UV-VIS spectrophotometer for monitoring reactions) and reagent sources (e.g., Sigma-Aldryl fluoride derivatives) to ensure reproducibility .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : 19F^{19}\text{F} and 13C^{13}\text{C} NMR to identify fluorine-carbon bonding environments.
  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O, C-F stretches) between 1600–1900 cm1^{-1}.
  • GC-MS : Quantify volatile impurities and confirm molecular weight.
    Cross-reference results with computational simulations (e.g., density functional theory for vibrational frequencies) to resolve ambiguities. Document instrument parameters (e.g., resolution, scan rate) for reproducibility .

Advanced Research Questions

Q. What experimental approaches elucidate the thermal decomposition pathways of this compound under controlled conditions?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) via FTIR or MS to monitor decomposition products (e.g., COF2_2, HF, or Cl-containing species). Pyrolyze samples in a quartz reactor at 300–500°C under inert or oxidative atmospheres. Compare results to computational models (e.g., Gaussian for transition-state analysis) to predict intermediates. Reference studies on analogous compounds, such as PCTFE pyrolysis, which generates chlorodifluoroacetyl chloride and fluorocarbonyl species .

Q. How can computational chemistry predict the reactivity of this compound in environmental or catalytic systems?

  • Methodological Answer : Apply:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F and C-Cl bonds to assess stability.
  • Molecular Dynamics (MD) Simulations : Model interactions with solvents or catalysts (e.g., Lewis acids).
    Validate predictions experimentally using kinetic studies (e.g., monitoring hydrolysis rates in D2_2O via 19F^{19}\text{F} NMR). Cross-check with literature on fluorinated acyl halides to identify trends in reactivity .

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

  • Methodological Answer : Conduct systematic reviews using frameworks like the Fluoride Science Quality Assessment Worksheet to evaluate study rigor. Replicate experiments under standardized conditions (e.g., ASTM methods for boiling point determination). Use high-purity samples and validate results via multiple techniques (e.g., differential scanning calorimetry for melting points). Address confounding factors, such as trace moisture or impurities, by reporting detailed experimental conditions .

Data Analysis and Experimental Design

Q. What strategies mitigate interference from fluoride ions when analyzing this compound in biological or environmental matrices?

  • Methodological Answer : Implement:

  • Ion Chromatography with Suppressors : Separate fluoride ions from target analytes.
  • Derivatization : Use agents like trimethylsilyl chloride to convert fluoride into non-interfering volatile species.
    Include negative controls (e.g., fluoride-spiked blanks) and validate recovery rates via spike-and-recovery experiments. Reference EPA/ATSDR guidelines for fluoride analysis in complex matrices .

Q. How can researchers design experiments to study the electrophilic reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use kinetic studies with varying nucleophiles (e.g., amines, alcohols) in aprotic solvents (e.g., THF). Monitor reaction progress via in-situ 19F^{19}\text{F} NMR or Raman spectroscopy. Compare activation parameters (ΔH^\ddagger, ΔS^\ddagger) to analogous acyl halides. Include computational modeling (e.g., transition-state theory) to rationalize observed selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorodifluoroacetyl fluoride
Reactant of Route 2
Chlorodifluoroacetyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.